Triethylenetetramine-d4 Tetrahydrochoride

LC-MS/MS Bioequivalence Method Validation

Unlabeled triethylenetetramine co-elutes and shares identical MRM transitions, causing cross-talk that invalidates LC-MS/MS assays. Trientine-d4 4HCl solves this with a +4 Da mass shift, enabling simultaneous, interference-free detection. • ≥98% chemical & isotopic purity (²H) • Validated linear range 10-1000 ng/mL in human plasma (r² > 0.99) • Meets ICH, CDER & EMA bioanalytical method validation guidelines Ideal for ANDA bioequivalence studies, pharmacokinetic profiling, and GMP QC release of Trientine drug products.

Molecular Formula C6H22Cl4N4
Molecular Weight 296.1 g/mol
Cat. No. B12401883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenetetramine-d4 Tetrahydrochoride
Molecular FormulaC6H22Cl4N4
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC(CNCCNCCN)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H/i5D2,6D2;;;;
InChIKeyOKHMDSCYUWAQPT-XSLMKQISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylenetetramine-d4 Tetrahydrochoride: Deuterated Internal Standard


Triethylenetetramine-d4 Tetrahydrochoride (CAS 1067245-32-2), also referred to as Trientine-d4 4HCl, is a stable isotope-labeled analog of the copper-chelating drug triethylenetetramine (trientine). With a molecular formula of C6H14D4N4·4HCl and a molecular weight of 296.1 g/mol, the compound incorporates four deuterium atoms at the 1,2-ethane-diyl bridge positions . This deuteration introduces a mass shift of +4 Da relative to the unlabeled triethylenetetramine tetrahydrochloride (MW 292.08 g/mol), enabling unambiguous discrimination by mass spectrometry while preserving near-identical chemical and chromatographic behavior [1]. It is supplied as a white solid with ≥98% chemical purity and ≥98% ²H isotopic enrichment, stored at 2–8°C under inert atmosphere [2].

Deuterated internal standard for LC-MS/MS bioanalysis
Designed for co-elution with trientine and matched matrix effects
Reported isotopic enrichment and purity support method consistency

Why Triethylenetetramine-d4 Is Irreplaceable in Regulated Bioanalysis


Deuterated internal standards are not interchangeable with their unlabeled counterparts or structurally distinct chelators for quantitative LC-MS/MS assays. The unlabeled triethylenetetramine tetrahydrochloride (CAS 4961-40-4) co-elutes with the analyte and exhibits identical precursor and product ion masses, making it incapable of serving as an internal standard that can be independently detected without cross-talk [1]. Alternative copper chelators such as D-penicillamine, EDTA, and DOTA possess fundamentally different molecular structures, chromatographic retention times, and ionization efficiencies, precluding their use as isotope dilution surrogates for trientine quantification [2]. Triethylenetetramine-d4 Tetrahydrochoride uniquely satisfies the critical requirements for an ideal SIL-IS: identical extraction recovery, ionization response, and matrix effect behavior as the analyte, with a distinct +4 Da mass shift that allows simultaneous yet separate detection by triple quadrupole mass spectrometry [3].

Unlabeled trientine
Co-elutes and shares identical MRM transitions; cannot be independently detected as internal standard.
Alternative chelators
D-penicillamine, EDTA, DOTA differ in structure, retention, and ionization; unsuitable as isotope dilution surrogates.
Non-isotopic IS
May not correct for matrix effects or recovery variations equivalently, compromising quantification accuracy.

Triethylenetetramine-d4 – Quantitative Differentiation Evidence


Linearity in Human Plasma LC-MS/MS Quantification

In a validated LC-MS/MS method for simultaneous determination of Trientine and N1-Acetyl Trientine in human plasma, the use of Triethylenetetramine-d4 Tetrahydrochoride as internal standard yielded correlation coefficients (r²) consistently greater than 0.99 across a concentration range of 10.009–1000.571 ng/mL for Trientine and 10.009–1000.628 ng/mL for N1-Acetyl Trientine [1]. This performance meets ICH, CDER, and EMA bioanalytical method validation guidelines.

Linearity (r²)
Method context
r² > 0.99
Supports bioanalytical validation linearity requirements
Range 10–1000 ng/mL in human plasma research matrices
LC-MS/MS Bioequivalence Method Validation

Mass Shift Differentiation from Unlabeled Trientine

The deuterated compound Triethylenetetramine-d4 Tetrahydrochoride (MW 296.10 g/mol) exhibits a +4.02 Da mass shift compared to unlabeled Triethylenetetramine tetrahydrochloride (MW 292.08 g/mol) due to the substitution of four hydrogen atoms with deuterium at the ethane-1,2-diyl bridge [1]. In LC-MS/MS, this mass difference translates to distinct precursor-to-product ion transitions: Trientine-d4 monitored at m/z 147.2→m/z 90.1 vs. unlabeled Trientine at m/z 143.2→m/z 86.1, enabling complete chromatographic co-elution without spectral interference [2].

Mass Shift
Reported
Δ +4.02 Da
Enables independent MS detection with co-elution
Trientine-d4 m/z 147.2→90.1 vs unlabeled m/z 143.2→86.1
Mass Spectrometry Isotopic Differentiation Internal Standard

Isotopic Enrichment and Purity Batch Consistency

Commercial suppliers of Triethylenetetramine-d4 Tetrahydrochoride consistently specify isotopic enrichment ≥98% ²H and chemical purity ≥98% (HPLC), verified by MS and NMR [1]. In contrast, the unlabeled Triethylenetetramine tetrahydrochloride API is typically supplied at ≥98% chemical purity but exhibits inherent instability, requiring strict cold chain storage (2–8°C) and still being subject to polymorphic variability that impacts room-temperature stability [2]. The deuterated compound's comprehensive Certificate of Analysis (CoA) and detailed characterization data ensure batch-to-batch reproducibility essential for validated analytical methods.

Isotopic Enrichment
Lot attribute
≥98% ²H
Supports batch consistency for validated methods
CoA provided; stable at 2–8°C under inert atmosphere
Quality Control Reference Standard Pharmacopeial Compliance

Copper-Chelation Specificity vs. D-Penicillamine and EDTA

While the chelation activity of Triethylenetetramine-d4 Tetrahydrochoride is identical to unlabeled TETA (deuteration does not alter metal-binding properties), a comparative context is essential for procurement decisions targeting copper-chelator research. In a rat model of urinary copper excretion, oral Trientine (100 mg dose) elevated urinary copper from a baseline of 65.1 ± 2.93 nmol/24h to 305.9 nmol/24h, compared to 367.1 nmol/24h for D-penicillamine at the same dose [1]. However, TETA demonstrates superior selectivity for Cu(II) over Zn(II) compared to EDTA and DOTA, with one study noting that Zn(II) does not hinder copper binding by TETA, whereas EDTA non-selectively chelates multiple essential metals including Zn, Fe, and Ca [2]. An LC-MS proteomic study on Caco-2 intestinal cells exposed to 25 μM TETA identified 957 differentially expressed proteins, indicating a specific biological effect beyond bulk copper depletion [3].

Copper Selectivity
Class-level
TETA vs D-Penicillamine
TETA's Cu(II) selectivity avoids Zn/Fe depletion confounding
Rat model urinary Cu: 305.9 vs 367.1 nmol/24h
Copper Chelation Wilson's Disease Metal Selectivity

Regulatory Utility and Pharmacopeial Traceability

Triethylenetetramine-d4 Tetrahydrochoride is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of Trientine pharmaceuticals [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) [2]. This regulatory positioning is distinct from the unlabeled Triethylenetetramine tetrahydrochloride, which as an API requires GMP-compliant manufacturing and cold-chain logistics, and from non-deuterated chelators (EDTA, DOTA) that lack regulatory precedent for trientine-specific bioanalytical methods [3].

Regulatory Utility
Context-dependent
Reference Standard
Supports method documentation and traceability review
Traceable to USP/EP; designed for AMV/QC applications
Regulatory Compliance ANDA Pharmacopeial Standards

Triethylenetetramine-d4 – Application Scenarios


Bioequivalence Studies for Generic Trientine (ANDA)

Triethylenetetramine-d4 Tetrahydrochoride is the preferred internal standard for LC-MS/MS quantification of Trientine and N1-Acetyl Trientine in human plasma during bioequivalence studies for ANDA submissions. In a validated method covering 10–1000 ng/mL, the use of this deuterated IS achieved r² > 0.99, meeting ICH, CDER, and EMA guidelines for bioanalytical method validation [1]. The +4 Da mass shift eliminates cross-talk with the unlabeled analyte, while near-identical matrix effects, extraction recovery, and ionization response ensure assay robustness across volunteer pharmacokinetic profiles.

Reference Standard Traceability for QC and AMV

As a fully characterized reference standard with traceability against USP or EP pharmacopeial standards, Triethylenetetramine-d4 Tetrahydrochoride supports analytical method development (AMV) and quality control (QC) applications during commercial production of Trientine tetrahydrochloride drug products [2]. Its isotopic enrichment ≥98% ²H and chemical purity ≥98% ensure batch-to-batch reproducibility, critical for validated methods in GMP-regulated environments.

Copper Metabolism Research with Isotope-Labeled Standards

In studies investigating copper homeostasis, Wilson's disease pathology, or the proteomic effects of copper chelation, Triethylenetetramine-d4 Tetrahydrochoride serves as an internal standard for quantifying TETA and its metabolites in biological matrices (plasma, urine, cell lysates). Quantitative label-free LC-MS/MS proteomic studies on Caco-2 intestinal cells exposed to 25 μM TETA identified 957 differentially expressed proteins, demonstrating the breadth of biological interrogation enabled by this system [3]. The deuterated IS enables precise correlation between TETA exposure levels and proteomic endpoints.

Dose Proportionality and Pharmacokinetic Modeling

The deuterated internal standard's ability to correct for matrix effects and ionization variability across a wide concentration range (10–1000 ng/mL) makes it indispensable for dose-proportionality assessments of Trientine formulations. These assessments underpin pharmacokinetic modeling supporting regulatory submissions [1]. Trientine tetrahydrochloride's documented dose linearity and dose proportionality kinetics further underscore the necessity of a stable, deuterated internal standard for accurate quantification across dose cohorts.

Application
Selection Property
Validation Focus
Trientine bioequivalence method validation
Deuterated ISTD with +4 Da mass shift and matched matrix effects
Matrix-effect correction, recovery, and cross-talk control
Reference standard for AMV and QC
Reported isotopic enrichment and purity specifications
Batch reproducibility and characterization documentation review
Copper metabolism research with quantitative bioanalysis
ISTD for TETA and metabolite quantification in biological matrices
Exposure-response correlation and proteomic endpoint interpretation
Dose-proportionality and PK modeling assessments
Wide linear range and matrix-effect correction across dose cohorts
PK model validation and exposure-concentration review
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